

# Nicotelline: A Novel Biomarker for Secondhand Smoke Exposure

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Compound of Interest					
Compound Name:	Nicotelline				
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

The assessment of secondhand smoke (SHS) exposure is critical for public health research, clinical trials, and the development of smoking cessation therapies. While cotinine, a major metabolite of nicotine, is the most commonly used biomarker for tobacco smoke exposure, it does not specifically distinguish between the gaseous and particulate matter (PM) phases of smoke.[1] **Nicotelline**, a minor tobacco alkaloid, has emerged as a promising and specific biomarker for exposure to the particulate matter of tobacco smoke.[1][2] This is significant because many of the toxic and carcinogenic components of tobacco smoke are associated with the particulate phase.[1]

**Nicotelline** is formed during the combustion of tobacco through the dehydrogenation of another alkaloid, anatalline.[1] It is a relatively non-volatile compound, leading to its predominant presence in the particulate matter of both mainstream and sidestream smoke.[1] In humans, **nicotelline** is metabolized to N-oxides, which can be detected and quantified in urine.[1] This document provides detailed application notes, quantitative data, and experimental protocols for the use of **nicotelline** as a biomarker for SHS exposure.

# **Application Notes**

Advantages of **Nicotelline** as a Biomarker:



- Specificity for Particulate Matter: Nicotelline's presence almost exclusively in the particulate phase of tobacco smoke allows for a more targeted assessment of exposure to this toxic fraction.[1][2]
- Unique Metabolic Pathway: The primary metabolites of nicotelline are its N-oxides, providing a distinct analytical target.[1]
- Complementary to Cotinine: Measuring both nicotelline N-oxides and cotinine can provide a
  more comprehensive picture of tobacco smoke exposure, potentially distinguishing between
  exposure to the gaseous and particulate phases.

Applications in Research and Drug Development:

- Secondhand and Thirdhand Smoke Research: **Nicotelline** is a valuable tool for studying exposure to SHS and thirdhand smoke (THS), which is the residue of tobacco smoke that persists on surfaces and in dust.[1][3]
- Clinical Trials for Smoking Cessation: In clinical trials of smoking cessation products,
   nicotelline can help verify abstinence and assess exposure to SHS in participants' environments.
- Public Health and Environmental Monitoring: Measurement of **nicotelline** in house dust can serve as a reliable indicator of indoor environmental contamination from tobacco smoke.[1]

## **Quantitative Data Summary**

The following table summarizes the urinary levels of **nicotelline** N-oxides and cotinine in different populations, providing a basis for comparison.



Biomarker	Population	Sample Type	Geometric Mean Concentrati on	Limit of Quantitatio n (LOQ)	Reference(s
Nicotelline N- oxides	Children of Smokers (0- 17 years)	Urine	22.9 pg/mL	1.37 pg/mL	[3][4]
Smokers (Adults)	Urine	Detectable at measurable concentration s	4.12 pg/mL	[5]	
Non-smokers	Urine	Not typically detected	1.37 - 4.12 pg/mL	[3][5]	
Cotinine	Smokers (Adults)	Urine	1043.7 ng/mL	-	[6]
Passive Smokers (Adults)	Urine	36.63 ng/mL	-	[6]	
Non-smokers (Adults)	Urine	13.6 ng/mL	-	[6]	_
Children of Smokers (0- 17 years)	Urine	10.1 ng/mL	0.05 ng/mL	[3][4]	

# **Signaling Pathways and Experimental Workflows**

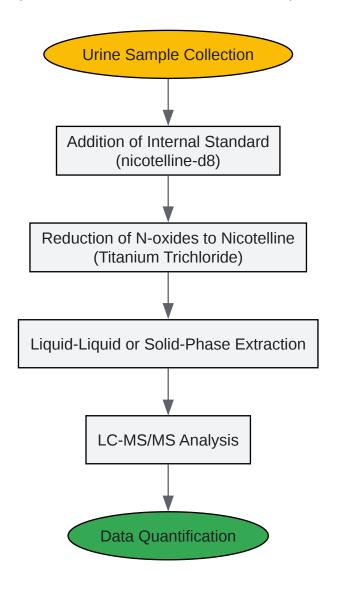
The following diagrams illustrate the metabolic pathway of **nicotelline** and a typical experimental workflow for its analysis in urine.





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Caption: Metabolic pathway of **nicotelline** from tobacco to urinary biomarker.



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Caption: Experimental workflow for urinary **nicotelline** N-oxide analysis.

## **Experimental Protocols**

Protocol 1: Determination of Nicotelline N-Oxides in Human Urine by LC-MS/MS

This protocol is adapted from Jacob et al., 2013.[5]

1. Materials and Reagents:



- Urine samples
- Nicotelline-d8 (internal standard)
- Titanium trichloride (TiCl₃), 20% (w/v) solution
- Saturated tetrasodium EDTA
- Toluene, ethyl acetate, dichloromethane, pentane (HPLC grade)
- 1 M Sulfuric acid
- 50% Potassium carbonate
- Methanol, water (LC-MS grade)
- Ammonium formate
- 13 x 100 mm glass culture tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system with a heated electrospray ionization (HESI) source
- 2. Sample Preparation:
- To a 1 mL urine sample in a glass culture tube, add 100 μL of 10 ng/mL nicotelline-d8 internal standard.
- Add 100 μL of 20% (w/v) titanium trichloride solution.
- Vortex and let the tubes stand for 30 minutes at room temperature to allow for the reduction of nicotelline N-oxides to nicotelline.
- Make the sample basic by adding 0.5 mL of saturated tetrasodium EDTA.



- Perform a liquid-liquid extraction by adding 4 mL of 2:1 toluene/ethyl acetate, vortexing, and centrifuging.
- Transfer the organic layer to a clean tube.
- Back-extract the analytes into an acidic aqueous phase by adding 0.5 mL of 1 M sulfuric acid, vortexing, and centrifuging.
- Transfer the acidic aqueous layer to a clean tube.
- Make the solution basic by adding 0.5 mL of 50% potassium carbonate.
- Perform a final liquid-liquid extraction by adding 4 mL of 1:1 dichloromethane/pentane, vortexing, and centrifuging.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- LC Column: A suitable C18 or HILIC column.
- Mobile Phase A: 10 mM ammonium formate in water
- Mobile Phase B: 10 mM ammonium formate in methanol
- Gradient: A suitable gradient to separate nicotelline from other matrix components.
- Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.
- MS/MS Transitions: Monitor the appropriate precursor-to-product ion transitions for nicotelline and nicotelline-d8. The specific m/z values will depend on the instrument and can be optimized.
- 4. Quantification:



- Create a calibration curve using known concentrations of nicotelline standards prepared in non-smoker's urine and processed through the same extraction procedure.
- Calculate the concentration of **nicotelline** in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Synthesis of Nicotelline-d8 Internal Standard

A detailed synthesis protocol for **nicotelline**-d8 is beyond the scope of this document but can be found in the supplementary information of Jacob et al., 2013. The synthesis generally involves a Suzuki coupling reaction.

### Conclusion

**Nicotelline** offers a specific and sensitive method for assessing exposure to the particulate matter of tobacco smoke. Its measurement, particularly in conjunction with cotinine, can provide valuable insights for researchers, scientists, and drug development professionals in understanding and mitigating the health impacts of secondhand smoke. The provided protocols and data serve as a foundational resource for the implementation of **nicotelline** analysis in various research and clinical settings.

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